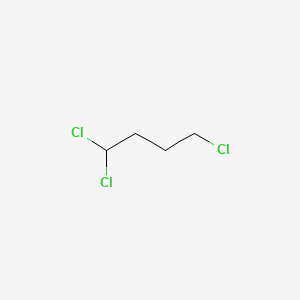
1,1,4-Trichlorobutane
説明
1,1,4-Trichlorobutane is a chlorinated hydrocarbon with three chlorine atoms attached to the first and fourth carbon atoms of a butane chain. These analogs differ in chlorine substitution patterns, which significantly influence their chemical properties, applications, and safety profiles.
特性
CAS番号 |
66250-03-1 |
|---|---|
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC名 |
1,1,4-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c5-3-1-2-4(6)7/h4H,1-3H2 |
InChIキー |
RDCXWDUHESIPFX-UHFFFAOYSA-N |
正規SMILES |
C(CC(Cl)Cl)CCl |
製品の起源 |
United States |
準備方法
合成経路と反応条件: 1,1,4-トリクロロブタンは、ブタンの塩素化によって合成することができます。このプロセスは、ブタン中の水素原子を塩素原子で置換することを伴います。この反応は通常、触媒の存在を必要とし、制御された条件下で行われます。これは、1,1,4-トリクロロブタンの選択的な生成を保証します。
工業生産方法: 工業的な設定では、1,1,4-トリクロロブタンの製造には、大規模な塩素化反応器が使用されます。温度、圧力、塩素濃度などの反応条件は、収率と純度を最適化するために慎重に監視されます。その後、製品は蒸留およびその他の分離技術によって精製されます。これは、未反応の出発物質と副産物を除去します。
化学反応の分析
反応の種類: 1,1,4-トリクロロブタンは、次のようなさまざまな化学反応を起こします。
置換反応: 1,1,4-トリクロロブタンの塩素原子は、求核置換反応によって他の官能基に置き換えることができます。これらの反応の一般的な試薬には、水酸化ナトリウム、水酸化カリウム、およびその他の求核剤が含まれます。
還元反応: この化合物は、より少ない塩素化誘導体または炭化水素を形成するために還元できます。水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤が一般的に使用されます。
酸化反応: それほど一般的ではありませんが、1,1,4-トリクロロブタンは、塩素化アルコールまたは酸を形成するために酸化を起こす可能性があります。過マンガン酸カリウムまたは三酸化クロムなどの酸化剤がこれらの反応で使用されます。
一般的な試薬と条件:
求核置換: 水溶液またはアルコール溶液中の水酸化ナトリウムまたは水酸化カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウムまたはパラジウム触媒を使用した水素ガス。
酸化: 酸性または中性条件下での過マンガン酸カリウム。
生成される主要な製品:
置換: アルコール、エーテル、またはその他の置換ブタンの形成。
還元: ブタンまたはより少ない塩素化ブタンの形成。
酸化: 塩素化アルコールまたはカルボン酸の形成。
科学研究への応用
1,1,4-トリクロロブタンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の調製のための有機合成における試薬として使用されます。
生物学: 生物系への潜在的な影響と、毒性学研究におけるモデル化合物としての使用について研究されています。
医学: 医薬品およびその他の生物活性化合物の合成における潜在的な用途について調査されています。
業界: さまざまな産業プロセスにおける特殊化学品、溶剤、中間体の製造に使用されます。
科学的研究の応用
1,1,4-Trichlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
作用機序
1,1,4-トリクロロブタンがその効果を発揮するメカニズムは、特定の反応または用途によって異なります。求核置換反応では、塩素原子は脱離基として作用します。これにより、求核剤が炭素原子を攻撃できます。還元反応では、化合物は水素原子の付加を起こし、より少ない塩素化誘導体が生成されます。関与する分子標的と経路は、特定の化学環境と使用される試薬によって異なります。
類似の化合物:
1,1,1-トリクロロブタン: 構造は似ていますが、3つの塩素原子がすべて同じ炭素原子に結合しています。
1,2,4-トリクロロブタン: 炭素鎖に沿った塩素原子の位置が異なります。
1,4-ジクロロブタン: 末端炭素原子に結合した2つの塩素原子のみが含まれます。
独自性: 1,1,4-トリクロロブタンは、塩素原子の特定の配置のために独自です。これは、その反応性と起こすことができる反応の種類に影響を与えます。この独特の構造により、特定の合成用途や研究に役立ちます。
類似化合物との比較
1-Chlorobutane (CAS 109-69-3)
- Molecular Formula : C₄H₉Cl
- Molar Mass : 92.57 g/mol
- Uses : Primarily employed in manufacturing, laboratory synthesis, and as a solvent .
- Safety : Inhalation or skin contact requires immediate medical attention due to respiratory and dermal irritation risks. First-aid measures include fresh air supply and thorough washing with soap .
1,4-Dichlorobutane (CAS 110-56-5)
- Molecular Formula : C₄H₈Cl₂
- Molar Mass : 127.01 g/mol
- Uses: Utilized as a reference standard in environmental testing (e.g., EPA methods) and analytical chemistry. Often prepared in methanol solutions for precise quantification .
- Safety: Synonyms include tetramethylene dichloride.
1,2,3,4-Tetrachlorobutane (CAS 3405-32-1)
- Molecular Formula : C₄H₆Cl₄
- Molar Mass : 195.90 g/mol
- Safety : Severe inhalation risks require artificial respiration and oxygen support. Mouth-to-mouth resuscitation is prohibited due to chemical toxicity .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Applications | Safety Notes |
|---|---|---|---|---|---|
| 1-Chlorobutane | 109-69-3 | C₄H₉Cl | 92.57 | Manufacturing, solvents | Severe dermal/respiratory irritation |
| 1,4-Dichlorobutane | 110-56-5 | C₄H₈Cl₂ | 127.01 | Environmental analysis, reference standards | Requires chlorinated solvent precautions |
| 1,2,3,4-Tetrachlorobutane | 3405-32-1 | C₄H₆Cl₄ | 195.90 | Specialty chemical synthesis | Extreme inhalation toxicity |
Key Differences and Implications
Chlorine Substitution :
- 1-Chlorobutane (one Cl) exhibits lower polarity and toxicity compared to multi-chlorinated analogs.
- 1,4-Dichlorobutane (two Cl) balances volatility and reactivity, making it suitable for analytical workflows.
- 1,2,3,4-Tetrachlorobutane (four Cl) has higher molecular weight and toxicity, limiting its use to controlled environments.
- Applications: Mono- and dichlorinated butanes are common in industrial and laboratory settings, whereas tetrachlorinated derivatives are niche intermediates.
Safety :
- Increased chlorine content correlates with stricter handling protocols, particularly for inhalation and dermal exposure .
生物活性
1,1,4-Trichlorobutane (C4H7Cl3) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological and medicinal chemistry.
This compound is characterized by the presence of three chlorine atoms attached to a butane backbone. Its structural formula can be represented as follows:
This compound exhibits properties typical of haloalkanes, including reactivity in nucleophilic substitution and elimination reactions. The presence of chlorine atoms significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Nucleophilic Substitution : The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles such as hydroxide ions or amines.
- Enzyme Inhibition : Structural similarity to natural substrates may enable this compound to inhibit specific enzymes, affecting metabolic pathways.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane integrity and function.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : In vitro studies have suggested that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.
- Analgesic Properties : Preliminary research suggests potential analgesic effects, possibly through modulation of pain pathways.
Case Studies
Several case studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined through standard broth dilution methods. Results indicated significant antibacterial activity with MIC values ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation focusing on cancer therapeutics, researchers treated various cancer cell lines with differing concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability.
| Concentration (µM) | Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Toxicological Considerations
Despite its potential therapeutic applications, the toxicity profile of this compound must be carefully evaluated. Studies have indicated that high concentrations can lead to cytotoxicity in non-target cells. Thus, further research is necessary to establish safe dosage levels for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


